molecular formula C22H23N3O3S B2847638 2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1797884-65-1

2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No.: B2847638
CAS No.: 1797884-65-1
M. Wt: 409.5
InChI Key: ZWOUYNQAUQMNEU-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a synthetically designed chemical reagent for research applications. Its structure incorporates a bridged 8-azabicyclo[3.2.1]octane core, a motif found in compounds active in the central nervous system . The molecule is further functionalized with a phenylsulfonyl group and a 1H-benzo[d]imidazole linked via an ethanone bridge. The benzo[d]imidazole moiety is a privileged scaffold in medicinal chemistry, often associated with biological activity across various targets, including protease inhibition and G-protein-coupled receptor (GPCR) modulation . This specific stereochemistry, denoted by (1R,5S), is typically critical for precise interaction with biological targets. The presence of the sulfonamide group can enhance binding affinity and selectivity, as seen in other patented research compounds targeting a range of conditions from metabolic diseases to oncology . As such, this compound serves as a valuable chemical probe for researchers investigating new therapeutic targets in areas such as neuropharmacology, oncology, and immunology. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(benzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c26-22(14-24-15-23-20-8-4-5-9-21(20)24)25-16-10-11-17(25)13-19(12-16)29(27,28)18-6-2-1-3-7-18/h1-9,15-17,19H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOUYNQAUQMNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CN3C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone typically involves multiple steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of Bicyclic Octane System: The bicyclic octane system can be constructed using cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the benzimidazole moiety with the bicyclic octane system using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzimidazole moiety may yield benzimidazole N-oxides, while reduction of the sulfonyl group may produce corresponding sulfides.

Scientific Research Applications

Pharmacological Studies

The compound's structure suggests that it may act as a pharmacological agent. Research indicates that benzimidazole derivatives often exhibit properties such as:

  • Antimicrobial Activity : Studies have shown that compounds containing benzimidazole rings can inhibit the growth of bacteria and fungi, making them candidates for antibiotic development.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as chemotherapeutic agents.

Neuropharmacology

Given the bicyclic structure, this compound may interact with neurotransmitter systems. Preliminary studies suggest:

  • CNS Activity : Compounds similar to this one have been evaluated for their ability to modulate neurotransmitter receptors, which could lead to treatments for neurological disorders.

Synthetic Chemistry

The synthesis of this compound involves complex reactions typically utilized in organic chemistry. The methods employed can serve as a basis for developing new synthetic pathways for related compounds, enhancing the efficiency and yield of producing similar bioactive molecules.

Case Study 1: Antimicrobial Activity

A study conducted on a series of benzimidazole derivatives demonstrated that modifications to the benzimidazole ring significantly affected antimicrobial potency. The incorporation of sulfonyl groups, akin to those found in our compound, enhanced activity against Gram-positive bacteria. This highlights the potential for developing new antibiotics based on structural modifications of similar compounds.

Case Study 2: Anticancer Research

In vitro studies on related benzimidazole derivatives showed promising results against various cancer cell lines, including breast and colon cancer. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting that our compound could be further investigated for its anticancer properties through similar pathways.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, we compare it to structurally or functionally related imidazole derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological/Functional Notes Reference
2-(1H-Benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone Benzoimidazole + 8-azabicyclo[3.2.1]octane Phenylsulfonyl, ethanone bridge Hypothetical kinase inhibition due to bicyclic rigidity
2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols Nitroimidazole + arylethanol Nitro group, aromatic alcohols Antimicrobial activity (TDAE-mediated synthesis) [1]
3-(1-Benzyl-2-(methylthio)-1H-imidazol-4-yl)-1-phenylpropan-1-one Imidazole + chalcone Benzyl, methylthio, acetophenone Antifungal/antibacterial activity via thioether linkage [2]

Key Observations :

Structural Complexity : The target compound’s 8-azabicyclo[3.2.1]octane scaffold distinguishes it from simpler imidazole derivatives like nitroimidazoles or chalcone hybrids. This bicyclic system may enhance rigidity, improving target selectivity but complicating synthesis .

Substituent Effects: The phenylsulfonyl group in the target compound likely increases metabolic stability compared to nitro groups (e.g., in ’s nitroimidazoles), which are prone to reduction .

Chalcone derivatives () utilize straightforward condensation, whereas the target compound’s stereospecific synthesis likely requires advanced catalytic or chiral resolution techniques .

Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant case studies and research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including those similar to our compound of interest. For instance, compounds with a benzimidazole core have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
2-(1H-indol-3-yl)-1H-benzo[d]imidazoleS. aureus (ATCC 25923)< 1 µg/mL
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-bromo-1H-pyrrole-2-carboxamideE. coli5 µg/mL

These findings suggest that modifications to the benzimidazole structure can enhance antimicrobial efficacy, making it a promising scaffold for developing new antibiotics .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that benzimidazole derivatives can act as inhibitors of Indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion.

Case Study: IDO Inhibition
In a study by Zhang et al. (2021), it was found that certain benzimidazole analogues exhibited potent IDO inhibition in various cancer cell lines at low nanomolar concentrations. The compound's ability to inhibit IDO could enhance the efficacy of immunotherapy by preventing tumor-induced immune suppression .

Table 2: Anticancer Activity of Benzimidazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
6-fluoro-4-(4-((R)-1-(5-fluoro-1H-benzo[d]imidazol-2-yl)cyclohexyl)quinolineHeLa/M1090.003
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-bromo-1H-pyrrole-2-carboxamideVarious cell linesLow nanomolar levels

These results underscore the potential of this compound in cancer therapy, particularly in enhancing immune responses against tumors .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Studies have indicated that benzimidazole derivatives can inhibit various enzymes involved in critical biological processes, including kinases and phosphatases.

Table 3: Enzyme Inhibition Studies

Enzyme TypeCompound NameInhibition Type
IDON-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-bromo-1H-pyrrole-2-carboxamideCompetitive
Kinase6-fluoro-4-(4-((R)-1-(5-fluoro-1H-benzo[d]imidazol-2-yl)cyclohexyl)quinolineNoncompetitive

These findings suggest that the structural features of the compound contribute significantly to its inhibitory effects on key enzymes involved in disease processes .

Q & A

Q. What are the standard protocols for synthesizing 2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with acetyl chloride in DMSO under reflux (1 hour, 28°C post-cooling) .
  • Step 2 : Coupling with the bicyclic sulfonyl moiety using a nucleophilic substitution or Mannich reaction, requiring anhydrous potassium carbonate as a base and dioxane as a solvent under 16-hour reflux .
  • Purification : Chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) are critical for achieving >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR (¹H/¹³C) : Essential for confirming the bicyclo[3.2.1]octane scaffold and sulfonyl group placement .
  • HPLC-MS : Validates purity and detects trace byproducts (e.g., unreacted benzimidazole precursors) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the (1R,5S)-configured bicyclic system .

Q. What safety precautions are required when handling this compound?

  • PPE : Gloves, lab coat, and safety goggles, as benzimidazole derivatives may cause skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile solvents (e.g., DMSO, dioxane) .
  • Waste disposal : Neutralize acidic/byproduct residues before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for the bicyclo[3.2.1]octane coupling step?

Discrepancies often arise from:

  • Solvent polarity : Higher yields are reported in dioxane (aprotic) vs. THF due to better stabilization of intermediates .
  • Temperature control : Exothermic reactions require gradual heating (40°C → 80°C) to prevent byproduct formation .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd(OAc)₂) may improve coupling efficiency for sterically hindered intermediates .
    Methodological approach : Design a DOE (Design of Experiments) to test solvent, temperature, and catalyst variables systematically .

Q. What strategies are recommended for analyzing this compound’s metabolic stability in preclinical studies?

  • In vitro assays : Use liver microsomes (human/rat) with LC-MS/MS to track metabolite formation (e.g., sulfonyl group oxidation) .
  • Isotopic labeling : Incorporate ¹⁴C at the ethanone carbon to trace metabolic pathways .
  • Computational modeling : Predict CYP450 binding sites using molecular docking (e.g., AutoDock Vina) to identify vulnerable moieties .

Q. How does the phenylsulfonyl group influence target selectivity in enzyme inhibition studies?

  • Electrophilic character : The sulfonyl group enhances hydrogen bonding with catalytic residues (e.g., in kinases or proteases) .
  • Steric effects : The bicyclo[3.2.1]octane scaffold restricts binding to shallow active sites, improving selectivity over flat-binding inhibitors .
    Experimental validation : Conduct competitive binding assays with truncated analogs (e.g., sans sulfonyl group) to quantify contribution .

Q. What environmental fate studies are needed to assess ecotoxicological risks?

  • Hydrolysis/photolysis : Test stability under UV light (λ = 254 nm) and varying pH (3–9) to simulate natural degradation .
  • Bioaccumulation : Measure logP values (experimental vs. predicted) to assess lipid membrane permeability .
  • Toxicity screening : Use Daphnia magna or Danio rerio models to evaluate acute/chronic effects at µg/L–mg/L concentrations .

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting bioactivity data across cell lines?

  • Standardize assays : Use identical cell passages, serum concentrations, and incubation times (e.g., 48h vs. 72h impacts viability endpoints) .
  • Control for off-target effects : Include siRNA knockdowns of suspected secondary targets (e.g., ABC transporters) .
  • Meta-analysis : Apply hierarchical clustering to published IC₅₀ values to identify outlier datasets .

Q. What statistical tools are suitable for analyzing variability in synthetic yields?

  • ANOVA : Identify significant factors (e.g., solvent choice contributes 60% variability) .
  • Response Surface Methodology (RSM) : Optimize multi-variable interactions (e.g., temperature + catalyst loading) .
  • Machine learning : Train neural networks on historical reaction data to predict optimal conditions .

Comparative Studies and Structural Analogues

Q. How does this compound compare to 2-(1H-imidazol-1-yl)ethanol derivatives in terms of reactivity?

  • Electrophilicity : The ethanone moiety in the target compound is more reactive toward nucleophiles (e.g., amines) than hydroxyl groups in ethanol analogs .
  • Solubility : The phenylsulfonyl group reduces aqueous solubility (logS = -3.1) compared to polar imidazole-ethanol derivatives (logS = -1.2) .

Q. What structural modifications could enhance blood-brain barrier (BBB) penetration?

  • Reduce polarity : Replace phenylsulfonyl with trifluoromethyl groups to lower polar surface area (<90 Ų) .
  • Introduce prodrugs : Mask the ethanone as a ketal or oxime for passive BBB transport .

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